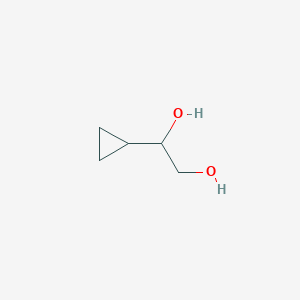![molecular formula C20H14ClNO B1179316 Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd CAS No. 1219495-03-0](/img/new.no-structure.jpg)
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is a complex organoboron compound This compound is notable for its intricate structure, which includes a cyclopropyl group, a piperazinyl moiety, and a quinoline carboxylate framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) typically involves multiple steps, including the formation of the quinoline core, introduction of the piperazinyl group, and subsequent functionalization with boron and fluorine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of boron and fluorine atoms enhances its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is similar to other organoboron compounds, such as boronic acids and boronate esters.
- Other quinoline derivatives with similar structures but lacking the boron and fluorine atoms.
Propiedades
Número CAS |
1219495-03-0 |
|---|---|
Fórmula molecular |
C20H14ClNO |
Peso molecular |
0 |
Sinónimos |
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



